molecular formula C20H21BrN2O4 B268981 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B268981
M. Wt: 433.3 g/mol
InChI Key: KBGIGUXTXVNQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets TYK2, a member of the JAK family of kinases. The JAK-STAT signaling pathway plays a crucial role in the immune response, and dysregulation of this pathway has been implicated in various diseases, including autoimmune disorders and cancer. BMS-986165 has shown promise in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide targets TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is involved in the immune response. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of TYK2, leading to a reduction in the activity of downstream signaling pathways. This results in a reduction in inflammation and disease severity in preclinical models of autoimmune diseases.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to enhance the activity of immune cells, including T cells and natural killer cells. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans is not yet known, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.

Future Directions

There are several potential future directions for research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of interest is the investigation of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in other autoimmune diseases and cancer types. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans.

Synthesis Methods

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form 2-(2-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline to form the final product, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease severity. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also shown efficacy in preclinical models of cancer, where it has been shown to inhibit tumor growth and enhance the activity of immune cells.

properties

Product Name

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-2-7-18(17(21)12-14)27-13-19(24)22-16-5-3-15(4-6-16)20(25)23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,24)

InChI Key

KBGIGUXTXVNQSJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

Origin of Product

United States

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